molecular formula C27H32N2O5S B4159716 Ethyl 2-({[4-(2,5-dioxopyrrolidin-1-yl)phenyl]carbonyl}amino)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-({[4-(2,5-dioxopyrrolidin-1-yl)phenyl]carbonyl}amino)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B4159716
M. Wt: 496.6 g/mol
InChI Key: RABMFDLAIVAEQF-UHFFFAOYSA-N
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Description

Ethyl 6-(1,1-dimethylpropyl)-2-{[4-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-({[4-(2,5-dioxopyrrolidin-1-yl)phenyl]carbonyl}amino)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the benzothiophene core, followed by the introduction of the carboxylate group and the pyrrolidinylbenzoyl moiety. The final step involves the esterification of the carboxylate group with ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography, would be essential to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(1,1-dimethylpropyl)-2-{[4-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

Ethyl 6-(1,1-dimethylpropyl)-2-{[4-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a drug candidate or biochemical probe.

    Medicine: The compound’s potential therapeutic properties are investigated for the treatment of various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-({[4-(2,5-dioxopyrrolidin-1-yl)phenyl]carbonyl}amino)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Ethyl 6-(1,1-dimethylpropyl)-2-{[4-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared to other similar compounds, such as:

    Ethyl 1,1-dioxo-1λ(6)-thiane-4-carboxylate: This compound shares some structural similarities but differs in its functional groups and overall reactivity.

    1,1’-(4,6-dihydroxy-5-methyl-1,3-phenylene)diethanone: Another compound with a complex structure, used in different chemical and biological applications.

The uniqueness of Ethyl 2-({[4-(2,5-dioxopyrrolidin-1-yl)phenyl]carbonyl}amino)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O5S/c1-5-27(3,4)17-9-12-19-20(15-17)35-25(23(19)26(33)34-6-2)28-24(32)16-7-10-18(11-8-16)29-21(30)13-14-22(29)31/h7-8,10-11,17H,5-6,9,12-15H2,1-4H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RABMFDLAIVAEQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-({[4-(2,5-dioxopyrrolidin-1-yl)phenyl]carbonyl}amino)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 2
Ethyl 2-({[4-(2,5-dioxopyrrolidin-1-yl)phenyl]carbonyl}amino)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-({[4-(2,5-dioxopyrrolidin-1-yl)phenyl]carbonyl}amino)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-({[4-(2,5-dioxopyrrolidin-1-yl)phenyl]carbonyl}amino)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-({[4-(2,5-dioxopyrrolidin-1-yl)phenyl]carbonyl}amino)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 6
Ethyl 2-({[4-(2,5-dioxopyrrolidin-1-yl)phenyl]carbonyl}amino)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

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